Cas no 10045-50-8 (1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone)
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Phenylthiazol-5-yl)ethanone
- 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone
- 1-(2-PHENYL-1,3-THIAZOL-5-YL)ETHANONE
- 1-(2-phenyl-thiazol-5-yl)-ethanone
- Ethanone,1-(2-phenyl-5-thiazolyl)-
- 5-Acetyl-2-phenyl-1,3-thiazole
- 10045-50-8
- 1-(2-Phenyl-1,3-thiazol-5-yl)ethanone #
- 1-(2-phenyl-1,3-thiazol-5-yl)-1-ethanone, AldrichCPR
- cid_608996
- SMR000334134
- FT-0680493
- 6D-038
- AKOS005070710
- SCHEMBL850828
- BDBM59503
- MFCD00244691
- 1-(2-phenyl-5-thiazolyl)ethanone
- Ethanone, 1-(2-phenyl-5-thiazolyl)-
- MLS000763780
- 1-(2-phenyl-1,3-thiazol-5-yl)ethan-1-one
- J-503060
- DTXSID90346040
- HMS2659N03
- CHEMBL1309968
- ALBB-030268
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- MDL: MFCD00244691
- Inchi: 1S/C11H9NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3
- InChI Key: QAJAPTFQPWENFK-UHFFFAOYSA-N
- SMILES: S1C(C(C)=O)=CN=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 203.04000
- Monoisotopic Mass: 203.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- Melting Point: 151-153°
- PSA: 58.20000
- LogP: 3.01270
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P399688-50mg |
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone |
10045-50-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P399688-100mg |
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone |
10045-50-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P399688-500mg |
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone |
10045-50-8 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Alichem | A059005923-5g |
1-(2-Phenylthiazol-5-yl)ethanone |
10045-50-8 | 95% | 5g |
$2211.00 | 2023-09-04 | |
| Alichem | A059005923-10g |
1-(2-Phenylthiazol-5-yl)ethanone |
10045-50-8 | 95% | 10g |
$2974.80 | 2023-09-04 | |
| Alichem | A059005923-25g |
1-(2-Phenylthiazol-5-yl)ethanone |
10045-50-8 | 95% | 25g |
$4971.40 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044982-1g |
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone |
10045-50-8 | >95% | 1g |
3251CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044982-500mg |
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone |
10045-50-8 | >95% | 500mg |
2112CNY | 2021-05-07 | |
| Apollo Scientific | OR3197-1g |
5-Acetyl-2-phenyl-1,3-thiazole |
10045-50-8 | 95% | 1g |
£220.00 | 2024-05-25 | |
| abcr | AB245593-500 mg |
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone; 95% |
10045-50-8 | 500MG |
€195.40 | 2023-02-22 |
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone Suppliers
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone Related Literature
-
Xuebing Chen,Youzhi Wu,Jinyi Xu,Hequan Yao,Aijun Lin,Yue Huang Org. Biomol. Chem. 2015 13 9186
Additional information on 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone: A Comprehensive Overview
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone, also known by its CAS number 10045-50-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug design. The structure of this compound consists of a thiazole ring substituted with a phenyl group at position 2 and an ethanone group at position 5, making it a unique member of the thiazole family.
The thiazole ring system is a five-membered heterocycle containing one sulfur and one nitrogen atom. This structural feature contributes to the compound's stability and reactivity, making it a valuable scaffold for various chemical modifications. The phenyl group attached to the thiazole ring enhances the compound's aromaticity and hydrophobicity, which are critical properties for its interactions with biological targets. The ethanone group at position 5 introduces a ketone functionality, which can participate in various chemical reactions, including nucleophilic additions and enolate formations.
Recent studies have highlighted the potential of 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone as a lead compound in drug discovery. Researchers have explored its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key players in the development of inflammatory diseases, including arthritis and cardiovascular disorders. The compound has shown promising inhibitory activity against these enzymes, suggesting its potential as an anti-inflammatory agent.
In addition to its enzymatic inhibition properties, 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone has also been investigated for its antioxidant activity. Reactive oxygen species (ROS) are implicated in various pathological conditions, such as oxidative stress and neurodegenerative diseases. The compound's ability to scavenge ROS makes it a potential candidate for the development of antioxidants and neuroprotective agents.
The synthesis of 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone involves a multi-step process that typically starts with the preparation of the thiazole ring. One common method involves the condensation of thiourea with an aldehyde or ketone in the presence of an acid catalyst. Subsequent substitution reactions are then carried out to introduce the phenyl and ethanone groups onto the thiazole ring. Optimization of reaction conditions has led to improved yields and purity levels, making this compound more accessible for research purposes.
The physical properties of 1-(2-Phenyl-1,3-thiazol-5-yll)-l ethanone include a melting point of approximately 240°C and a molecular weight of 246.3 g/mol. Its solubility in organic solvents such as dichloromethane and ethanol is relatively high, facilitating its use in various chemical reactions and biological assays.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on l-(2-Phe n y l - l , 3 - t h i az o l - 5 - y l ) - l - e t h an o n e strong > . These studies have provided insights into its binding interactions with target proteins, such as COX-l and COX-Z enzymes. The results suggest that the compound interacts with key residues in the enzyme's active site through hydrogen bonding and hydrophobic interactions. This information is valuable for further optimization of the compound's structure to enhance its potency and selectivity.
In conclusion, l-(2-Phe n y l - l , 3 - t h i az o l - 5 - y l ) - l - e t h an o n e strong > is a versatile compound with significant potential in drug discovery and development. Its unique structural features, combined with promising biological activities, make it an attractive target for further research. As ongoing studies continue to unravel its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing our understanding of thiazole-based drug design.
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